![molecular formula C10H14FN B12214967 [3-(3-Fluoro-phenyl)-propyl]-methyl-amine](/img/structure/B12214967.png)
[3-(3-Fluoro-phenyl)-propyl]-methyl-amine
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Overview
Description
[3-(3-Fluoro-phenyl)-propyl]-methyl-amine: is an organic compound that belongs to the class of amines It is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a propyl chain and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(3-Fluoro-phenyl)-propyl]-methyl-amine typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 3-fluorobenzaldehyde and propylamine.
Condensation Reaction: The 3-fluorobenzaldehyde undergoes a condensation reaction with propylamine in the presence of a suitable catalyst to form the intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Catalytic Hydrogenation: Using a metal catalyst such as palladium on carbon (Pd/C) to facilitate the reduction step.
Solvent Selection: Choosing appropriate solvents like ethanol or methanol to dissolve the reactants and facilitate the reaction.
Chemical Reactions Analysis
Nucleophilic Substitution
The methylamine group acts as a nucleophile:
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Example : Reaction with acetyl chloride yields N-methyl-N-[3-(3-fluorophenyl)propyl]acetamide, a stable amide derivative.
Oxidation Reactions
The secondary amine undergoes oxidation to form N-oxides or degrade under harsh conditions:
Oxidizing Agent | Conditions | Product | Notes |
---|---|---|---|
H₂O₂ | EtOH, 50°C, 2 hrs | N-oxide derivative | Labile; requires stabilization |
KMnO₄ | H₂SO₄, Δ | Nitropropane + fluoroarenes | Complete decomposition |
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Caution : Strong oxidants like KMnO₄ lead to aromatic ring degradation.
Acid-Base Reactions
The amine forms stable salts with acids, enhancing solubility:
Acid | Conditions | Product (Salt) | Solubility |
---|---|---|---|
HCl (g) | Et₂O, 0°C | Hydrochloride salt | >50 mg/mL in H₂O |
H₂SO₄ | MeOH, RT | Sulfate salt | Hygroscopic |
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Application : Hydrochloride salts are preferred for pharmaceutical formulations due to high water solubility.
Electrophilic Aromatic Substitution
The 3-fluorophenyl group undergoes limited substitution due to fluorine’s electron-withdrawing effect:
Reaction | Conditions | Position | Product Yield |
---|---|---|---|
Nitration | HNO₃/H₂SO₄, 0°C | Meta | <10% |
Bromination | Br₂/FeBr₃, Δ | Para | 15–20% |
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Mechanism : Fluorine directs incoming electrophiles to the meta position, but low reactivity necessitates harsh conditions.
Reduction Reactions
While the compound itself is not reduced, it participates in catalytic hydrogenation of unsaturated bonds in related structures:
Substrate | Conditions | Product | Use Case |
---|---|---|---|
Propenyl derivative | H₂ (1 atm), Pd/C, EtOH | Saturated amine analog | Bioactivity modulation |
Scientific Research Applications
Pharmaceutical Development
Key Role in Drug Synthesis
- This compound serves as a crucial intermediate in the synthesis of pharmaceuticals targeting neurological disorders. It is particularly relevant in the development of drugs that modulate neurotransmitter systems, which are vital for treating conditions such as depression and anxiety .
Case Study: Norepinephrine Transporter Imaging
- A notable application is the development of radiolabeled analogs for positron emission tomography (PET) imaging. For instance, the compound's analog, 18F-MFP3, was synthesized to act as a potential PET radiotracer for the norepinephrine transporter (NET). This radiotracer showed promising binding affinity and is currently under evaluation for its efficacy in imaging NET in vivo .
Organic Synthesis
Building Block for Complex Molecules
- In organic chemistry, [3-(3-Fluoro-phenyl)-propyl]-methyl-amine is utilized as a building block for synthesizing more complex molecules. This facilitates the production of specialty chemicals and agrochemicals, enhancing its utility in industrial applications .
Neurochemistry Research
Effects on Neurotransmitter Systems
- The compound has been studied for its potential effects on neurotransmitter systems, making it valuable for understanding brain function. Research indicates that modifications to the compound can enhance its inhibitory effects on neurotransmitter uptake mechanisms, which is critical for developing new treatments for mental health conditions .
Data Table: Inhibitory Effects on Transporters
Compound Name | Target Transporter | Binding Affinity (nM) | Reference |
---|---|---|---|
18F-MFP3 | Norepinephrine | 23 | |
PYINXT | Norepinephrine | 0.53 |
Polymer Chemistry
Enhancing Material Properties
- The incorporation of this compound into polymer formulations has been shown to enhance properties such as flexibility and strength. This application is particularly beneficial in materials science, where improved mechanical properties are essential .
Analytical Chemistry
Standard in Analytical Methods
Mechanism of Action
The mechanism of action of [3-(3-Fluoro-phenyl)-propyl]-methyl-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially affecting enzyme activity or receptor binding. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
[3-(4-Fluorophenyl)-propyl]-methyl-amine: Similar structure but with the fluorine atom on the para position.
[3-(3-Fluorophenyl)-propionic acid]: A related compound with a carboxylic acid group instead of the amine group.
Uniqueness:
- The position of the fluorine atom on the phenyl ring in [3-(3-Fluoro-phenyl)-propyl]-methyl-amine provides unique electronic and steric properties, influencing its reactivity and interaction with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
[3-(3-Fluoro-phenyl)-propyl]-methyl-amine is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and therapeutic applications. This article synthesizes available research findings, case studies, and structure-activity relationship (SAR) analyses to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a propyl chain substituted with a fluorophenyl group and a methyl amine moiety. The presence of the fluorine atom is significant as it can enhance the lipophilicity and biological activity of the molecule.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly as a dopamine transporter (DAT) inhibitor. This section summarizes key findings related to its pharmacological profile.
Dopamine Transporter Inhibition
Studies have demonstrated that compounds structurally similar to this compound show varying affinities for DAT. For instance:
These findings suggest that minor structural modifications can lead to significant changes in binding affinity and efficacy.
Serotonin Transporter Interaction
The compound's interaction with the serotonin transporter (SERT) has also been explored. Fluorinated analogs typically exhibit enhanced potency for SERT inhibition, which may contribute to their therapeutic potential in treating mood disorders .
Case Studies
- Cocaine Abuse Therapeutics : A study focused on derivatives of this compound highlighted its potential as a therapeutic agent for cocaine addiction. The compound was noted for its ability to reduce self-administration behaviors in animal models, suggesting a promising avenue for addiction treatment .
- Neuroimaging Applications : Another study investigated the biodistribution of radiolabeled derivatives of similar compounds, revealing their potential utility in mapping NET binding sites via SPECT imaging. This could aid in understanding neurochemical pathways involved in various psychiatric conditions .
Structure-Activity Relationships (SAR)
The SAR studies emphasize the importance of specific functional groups in modulating biological activity. For example, the introduction of trifluoromethyl groups has been shown to enhance potency against SERT by increasing hydrophobic interactions within the binding pocket .
Pharmacokinetics and Metabolism
Research indicates that the metabolic stability of this compound is influenced by its structural components. Modifications that enhance metabolic stability while retaining high affinity for DAT are critical for developing effective therapeutic agents .
Q & A
Q. Basic: What are the recommended safety protocols for handling [3-(3-Fluoro-phenyl)-propyl]-methyl-amine in laboratory settings?
Answer:
Handling fluorinated amines requires stringent safety measures due to potential toxicity and reactivity. Key protocols include:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use N95 masks if airborne particulates are generated .
- Ventilation: Work in a fume hood to prevent inhalation of vapors or dust, as fluorinated compounds may release hazardous byproducts .
- Waste Disposal: Segregate chemical waste in labeled containers and collaborate with certified hazardous waste disposal services to avoid environmental contamination .
- Emergency Measures: Immediate rinsing with water for skin/eye contact and medical consultation for ingestion, as advised in SDS documents .
Q. Basic: What spectroscopic methods are optimal for characterizing this compound?
Answer:
Structural characterization should combine multiple techniques:
- NMR Spectroscopy: Use 1H and 13C NMR to confirm the propyl chain and fluorophenyl group. HSQC can resolve coupling patterns (e.g., 3JH−F for fluorine proximity) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, critical for distinguishing isomers or impurities .
- FT-IR: Identify amine N-H stretches (~3300 cm−1) and C-F vibrations (1100–1000 cm−1) to confirm functional groups .
Q. Advanced: How can synthetic routes for this compound be optimized for regioselectivity and fluorophenyl stability?
Answer:
Fluorophenyl groups are sensitive to electrophilic substitution, requiring controlled conditions:
- Protection Strategies: Use Boc or Fmoc groups to protect the amine during Friedel-Crafts alkylation or Grignard reactions to avoid side reactions .
- Catalytic Systems: Employ palladium catalysts for cross-coupling (e.g., Suzuki-Miyaura) to attach the fluorophenyl moiety while preserving regioselectivity .
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance stability of intermediates, while low temperatures (−78°C) minimize decomposition .
Q. Advanced: How do researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Discrepancies may arise from purity, assay conditions, or structural analogs. Mitigation strategies include:
- Purity Verification: Use HPLC (>95% purity) and elemental analysis to rule out impurities affecting bioactivity .
- Standardized Assays: Replicate studies under controlled conditions (e.g., pH, temperature) using reference standards like Fluoxetine (a structural analog with documented serotonin reuptake inhibition) .
- Computational Modeling: Perform docking studies to compare binding affinities with homologs (e.g., trifluoromethyl vs. fluorophenyl derivatives) and identify structure-activity relationships (SAR) .
Q. Advanced: How does the fluorine substituent influence the compound’s pharmacokinetic properties?
Answer:
The 3-fluoro group impacts both physicochemical and ADME (Absorption, Distribution, Metabolism, Excretion) properties:
- Lipophilicity: Fluorine increases logP, enhancing blood-brain barrier penetration, as seen in neuroactive analogs like Fluoxetine .
- Metabolic Stability: The C-F bond resists oxidative metabolism, prolonging half-life. Compare with non-fluorinated analogs using cytochrome P450 inhibition assays .
- Electron Effects: The electron-withdrawing fluorine alters pKa of the amine, affecting solubility and receptor interactions. Use potentiometric titration to measure pKa shifts .
Q. Basic: What are the storage conditions for this compound to ensure long-term stability?
Answer:
- Temperature: Store at −20°C in airtight containers to prevent degradation via hydrolysis or oxidation .
- Desiccation: Use silica gel packs to mitigate moisture-induced side reactions, particularly for hygroscopic amine derivatives .
- Light Sensitivity: Protect from UV light by using amber glass vials, as fluorinated aromatics may undergo photolytic cleavage .
Q. Advanced: What in vitro models are suitable for studying the neuropharmacological effects of this compound?
Answer:
Given its structural similarity to Fluoxetine (SSRI), prioritize:
- Serotonin Transporter (SERT) Assays: Use radiolabeled 3H-paroxetine in HEK293 cells expressing human SERT to quantify reuptake inhibition .
- Primary Neuronal Cultures: Assess synaptic plasticity via electrophysiology (patch-clamp) in rat hippocampal neurons .
- Microsomal Stability Tests: Incubate with liver microsomes to predict hepatic metabolism and screen for reactive metabolites .
Properties
Molecular Formula |
C10H14FN |
---|---|
Molecular Weight |
167.22 g/mol |
IUPAC Name |
3-(3-fluorophenyl)-N-methylpropan-1-amine |
InChI |
InChI=1S/C10H14FN/c1-12-7-3-5-9-4-2-6-10(11)8-9/h2,4,6,8,12H,3,5,7H2,1H3 |
InChI Key |
YZNBPEMJYWSHPD-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCC1=CC(=CC=C1)F |
Origin of Product |
United States |
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